

Oral SERDs in ER+/HER2- Breast Cancer: A Meta-Analysis of Clinical Trials

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A new class of oral therapies, Selective Estrogen Receptor Degraders (SERDs), is reshaping the treatment landscape for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This guide provides a comparative analysis of key oral SERDs based on meta-analyses and pivotal clinical trial data, designed for researchers, scientists, and drug development professionals.

Comparative Efficacy of Oral SERDs

Oral SERDs have demonstrated a significant progression-free survival (PFS) benefit compared to standard-of-care (SOC) endocrine therapy, particularly in patients with ESR1 mutations. A meta-analysis of four major clinical trials (ACELERA, AMEERA-3, EMERALD, and SERENA-2), encompassing 1,290 patients, showed a pooled hazard ratio (HR) for PFS of 0.75 in favor of oral SERDs. This benefit was most pronounced in patients with ESR1 mutations (HR: 0.58), a key mechanism of resistance to traditional endocrine therapies. The oral SERD regimen is also beneficial after progression on CDK4/6 inhibitors combined with endocrine therapy.

The following tables summarize the efficacy and safety data from the pivotal trials of four prominent oral SERDs: elacestrant, camizestrant, imlunestrant, and giredestrant.

Table 1: Comparative Efficacy of Oral SERDs in Clinical Trials



Drug (Trial)	Patient Population	Treatment Arms	Median PFS (months)	Hazard Ratio (95% CI)	Overall Survival (OS)
Elacestrant (EMERALD)	ER+/HER2- mBC, prior CDK4/6i	Elacestrant vs. SOC	2.8 vs. 1.9 (Overall)	0.70 (0.55- 0.88)	Trend favoring elacestrant[1]
3.8 vs. 1.9 (ESR1- mutant)	0.55 (0.39- 0.77)[2]				
Camizestrant (SERENA-2)	ER+/HER2- advanced BC, postmenopau sal	Camizestrant (75mg) vs. Fulvestrant	7.2 vs. 3.7	0.58 (0.42- 0.82)	Data not mature
Camizestrant (150mg) vs. Fulvestrant	7.7 vs. 3.7	0.67 (0.46- 0.89)[3]			
Imlunestrant (EMBER-3)	ER+/HER2- advanced BC, prior Al	Imlunestrant vs. SOC	5.5 vs. 3.8 (ESR1- mutant)	0.62 (0.46- 0.82)	Data not mature[4]
Imlunestrant + Abemaciclib vs. Imlunestrant	9.4 vs. 5.5 (Overall)	0.57 (0.44- 0.73)[4]			
Giredestrant (acelERA)	ER+/HER2- advanced BC, pre- treated	Giredestrant vs. SOC	5.6 vs. 5.4 (Overall)	0.81 (0.60- 1.10)	Data not mature[5]
5.3 vs. 7.2 (ESR1- mutant vs. non-mutant)	0.60 (0.35- 1.03) in ESR1-mutant				



*SOC: Standard of Care (Investigator's choice of fulvestrant or an aromatase inhibitor) *AI: Aromatase Inhibitor *PFS: Progression-Free Survival *CI: Confidence Interval

Table 2: Comparative Safety of Oral SERDs (Most

Common Adverse Events)

	LAUVEISE				
Adverse Event (Any Grade)	Elacestrant (EMERALD)	Camizestran t (SERENA- 2, 75mg)	Imlunestrant (EMBER-3)	Giredestrant (acelERA)	Standard of Care (Pooled)
Nausea	35.0%[6]	-	17%[1]	-	~19%[6]
Musculoskele tal Pain	41%[7]	-	-	-	~39%[7]
Fatigue	26%[7]	-	23%[1]	-	~27%[7]
Diarrhea	-	-	21%[1]	-	~12%[1]
Photopsia	Not reported	12.2%[8]	Not reported	Not reported	Not reported
Bradycardia	Not reported	5.4%[5]	2%[1]	-	Not reported

Experimental Protocols

The clinical trials for these oral SERDs followed rigorous protocols to ensure patient safety and data integrity. Below are summaries of the key methodologies for the pivotal trials.

EMERALD (Elacestrant)

- Design: Phase 3, randomized, open-label, active-controlled trial.[9]
- Inclusion Criteria: Men and postmenopausal women with ER+/HER2- advanced or metastatic breast cancer; progression on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[10]
- Exclusion Criteria: Symptomatic visceral metastatic disease; history of certain cardiovascular events.[10]



• Endpoints: Primary endpoints were PFS in the overall population and in patients with ESR1 mutations. Secondary endpoints included overall survival, objective response rate, and duration of response.[11]

SERENA-2 (Camizestrant)

- Design: Phase 2, randomized, open-label, parallel-group, multicenter trial.[12]
- Inclusion Criteria: Postmenopausal women with ER+/HER2- advanced breast cancer; disease recurrence or progression on at least one line of endocrine therapy in the advanced setting.[13]
- Exclusion Criteria: Prior treatment with fulvestrant or other oral SERDs.[14]
- Endpoints: Primary endpoint was investigator-assessed PFS. Secondary endpoints included objective response rate, clinical benefit rate at 24 weeks, overall survival, and safety.[15]

EMBER-3 (Imlunestrant)

- Design: Phase 3, randomized, open-label study.
- Inclusion Criteria: Patients with ER+/HER2- locally advanced or metastatic breast cancer;
 disease progression on or after an aromatase inhibitor alone or with a CDK4/6 inhibitor.[16]
- Exclusion Criteria: Prior treatment with chemotherapy (except for neoadjuvant/adjuvant), fulvestrant, or any investigational ER-directed therapy.[16]
- Endpoints: Primary endpoints were investigator-assessed PFS of imlunestrant vs. SOC in patients with ESR1 mutations and in all patients, and imlunestrant plus abemaciclib vs. imlunestrant in all patients.

acelERA (Giredestrant)

- Design: Phase 2, randomized, open-label, multicenter study.
- Inclusion Criteria: Patients with ER+/HER2- advanced breast cancer previously treated with one or two lines of systemic therapy.



- Exclusion Criteria: Not detailed in the provided search results.
- Endpoints: The primary endpoint was investigator-assessed PFS. The study did not meet its primary endpoint of improving PFS.[2]

pionERA (Giredestrant)

- Design: Phase 3, randomized, open-label, multicenter study.[17]
- Inclusion Criteria: Men and women with ER+/HER2- advanced breast cancer with resistance to prior adjuvant endocrine therapy.[17]
- Exclusion Criteria: Prior systemic therapy for advanced breast cancer; prior treatment with another SERD.[17]
- Endpoints: Co-primary endpoints are investigator-assessed PFS in the ESR1-mutant subgroup and in the full analysis set.[18]

Visualizations Signaling Pathway

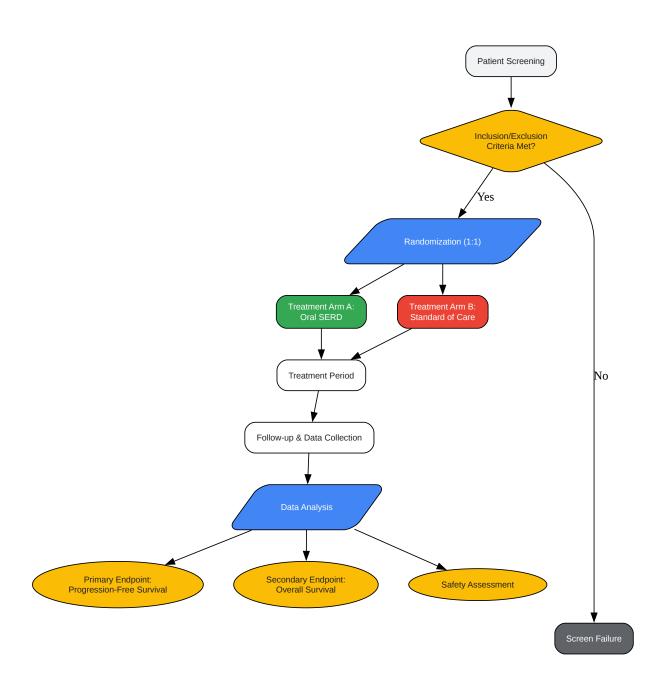
Oral SERDs act by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking downstream signaling that promotes tumor growth. The diagram below illustrates this mechanism within the estrogen receptor signaling pathway.

Caption: Mechanism of action of oral SERDs in the estrogen receptor signaling pathway.

Experimental Workflow

The typical workflow for the pivotal clinical trials discussed in this guide is outlined below. This process ensures a systematic evaluation of the efficacy and safety of new oral SERDs.





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Caption: Generalized workflow of a pivotal Phase 3 clinical trial for oral SERDs.



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